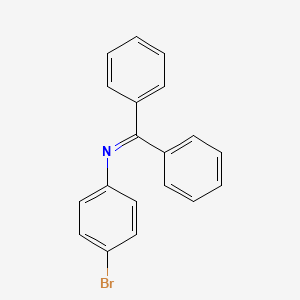







|
REACTION_CXSMILES
|
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1.CO>C1(C)C=CC=CC=1>[C:2]1([C:1]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:20][C:19]2[CH:21]=[CH:22][C:16]([Br:15])=[CH:17][CH:18]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|


|
Name
|
|
|
Quantity
|
455 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
473 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
shaken occasionally
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
containing activated molecular sieves (5 Å, 1.25 kg)
|
|
Type
|
CUSTOM
|
|
Details
|
The flask was fitted with a reflux condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to gentle reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was decanted from the molecular sieves
|
|
Type
|
WASH
|
|
Details
|
the sieves were washed with Et2O until the filtrate
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organic solutions were concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give an orange oil
|
|
Type
|
CUSTOM
|
|
Details
|
to crystallize at 0° C.
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
a second crop of crystals was collected from MeOH
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the combined material from MeOH afforded yellow crystals (760 g, 90%)
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C(=NC1=CC=C(C=C1)Br)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |